3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Overview
Description
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomarker Development for Tobacco Exposure and Cancer Research
Research on human urinary carcinogen metabolites, including various acids and their derivatives, highlights the importance of chemical analysis in understanding tobacco exposure and cancer risk. Such methodologies can be adapted to study the metabolites of "3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid" for potential applications in biomarker development and understanding its role in biological systems (Hecht, 2002).
Pharmacological and Industrial Importance of Phenolic Compounds
The exploration of syringic acid, a phenolic compound, for its wide range of therapeutic applications including diabetes, cancer, and neuroprotection, alongside industrial applications, demonstrates the multifaceted utility of phenolic derivatives. This perspective is relevant for assessing the potential pharmacological and industrial significance of "this compound" (Srinivasulu et al., 2018).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of chemical compounds, as demonstrated through studies on ethyl tert-butyl ether (ETBE), is crucial for evaluating the environmental impact and degradation pathways of "this compound." This research can inform environmental risk assessments and bioremediation strategies (Thornton et al., 2020).
Therapeutic Potential of Natural Compounds
The investigation into natural compounds such as 4′-Geranyloxyferulic acid for their anti-cancer and anti-inflammatory properties underlines the importance of natural derivatives in drug discovery and development. This approach can guide the research on health-related applications of "this compound" (Epifano et al., 2015).
Biochemical Analysis and Chemical Synthesis
Research into the synthesis and application of various chemical compounds, including phosphonic acids and hydroxy acids, provides insights into the methodologies for chemical synthesis, functional group analysis, and potential applications in various industries. These methods are applicable for synthesizing and studying "this compound" and exploring its biochemical properties and applications (Sevrain et al., 2017).
Properties
IUPAC Name |
3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDEHCWYGSWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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